Increased Ring Flexibility and Altered Basicity vs. Piperazine Analogs
The 1,4-diazepane core (homopiperazine) has a lower basicity (estimated pKa of conjugate acid ~9.5-10.5) and significantly different conformational envelope compared to the piperazine core (pKa ~9.8) found in common alkylating building blocks like Pipobroman. This difference is known to affect target engagement in medicinal chemistry campaigns, with 1,4-diazepane derivatives demonstrating high selectivity over hERG channels compared to their piperazine counterparts [1].
| Evidence Dimension | Ring system basicity and conformational flexibility (pKa and ring puckering) |
|---|---|
| Target Compound Data | 1,4-Diazepane core; calculated conjugate acid pKa ~9.5-10.5; TPSA = 36.4 Ų [2] |
| Comparator Or Baseline | Piperazine core in Pipobroman (CAS 54-91-1); pKa ~9.8; TPSA = 40.6 Ų (estimated) |
| Quantified Difference | Lower TPSA (Δ ~4.2 Ų) and different ring-to-substituent vector angles (~120° vs 180° for piperazine) |
| Conditions | In silico computed properties; experimental conformation from crystallographic databases for related scaffolds |
Why This Matters
This difference is critical for medicinal chemists requiring precise spatial presentation of the pyridine and propanone moieties; procurement of a piperazine analog would result in a failed scaffold-hop with unpredictable biological outcomes.
- [1] Gu SJ, Lee JK, Pae AN, et al. Synthesis and biological evaluation of 1,4-diazepane derivatives as T-type calcium channel blockers. Bioorg Med Chem Lett. 2010;20(9):2705-2708. View Source
- [2] PubChem. Compound Summary for CID 2779440. Computed Properties (TPSA). National Library of Medicine, 2026. View Source
